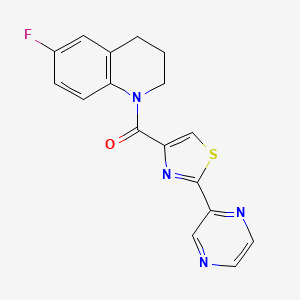![molecular formula C18H21N5O B7574103 3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7574103.png)
3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone is a novel compound that has gained significant attention in the scientific research community due to its potential use in various applications.
作用機序
The mechanism of action of 3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone involves the inhibition of several key enzymes and pathways involved in disease progression. The compound has been found to inhibit the activity of several kinases, including PI3K, mTOR, and Akt, which are involved in cancer progression. Additionally, it has been found to inhibit the activity of several pro-inflammatory cytokines, including TNF-α and IL-1β.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone have been extensively studied in vitro and in vivo. The compound has been found to exhibit significant anti-cancer activity in several cancer cell lines, including breast, lung, and colon cancer. It has also been found to exhibit anti-inflammatory activity in several animal models of inflammation.
実験室実験の利点と制限
The advantages of using 3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone in lab experiments include its high potency and selectivity for several disease targets, as well as its ability to penetrate cell membranes. However, the compound also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of 3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone. One potential direction is to further explore the compound's anti-cancer activity in vivo, including its potential use in combination with other anti-cancer agents. Another potential direction is to study the compound's potential use in the treatment of infectious diseases, including its activity against antibiotic-resistant bacteria. Finally, the compound's potential use as a tool to study the role of several biological pathways should also be explored further.
Conclusion:
In conclusion, 3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone is a novel compound that has significant potential for use in various scientific research applications. Its high potency and selectivity for several disease targets, as well as its ability to penetrate cell membranes, make it an attractive compound for further study. However, its limitations, including its limited solubility in aqueous solutions and potential toxicity at high doses, should also be taken into consideration. Further research is needed to fully explore the compound's potential in various applications.
合成法
The synthesis of 3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone involves a multi-step process that requires the use of various reagents and solvents. The detailed synthesis method has been reported in several research articles, including the one by Zhang et al. (2014) in the Journal of Medicinal Chemistry.
科学的研究の応用
3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit significant activity against several disease targets, including cancer, inflammation, and infectious diseases. The compound has also been used as a tool to study the role of several biological pathways.
特性
IUPAC Name |
3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-2-17-19-7-9-23(17)14-4-3-8-22(11-14)18(24)13-5-6-15-16(10-13)21-12-20-15/h5-7,9-10,12,14H,2-4,8,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFYSSLAXWBLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1-Acetylpyrrolidin-2-yl)pyrrolidin-1-yl]-1-(azetidin-1-yl)ethanone](/img/structure/B7574022.png)
![[6-(Dimethylamino)pyridazin-3-yl]-[3-(2-methylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7574036.png)
![1-[(1-Methylimidazol-2-yl)methyl]-4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazine](/img/structure/B7574039.png)
![4-(2-amino-2-oxoethyl)-N-[cyclobutyl-(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B7574051.png)
![4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide](/img/structure/B7574056.png)
![[2-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]azepan-1-yl]-phenylmethanone](/img/structure/B7574062.png)
![N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574067.png)
![4,5-dimethyl-2-[(1-methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-1,3-oxazole](/img/structure/B7574071.png)
![N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B7574072.png)
![2-[4-(4-methylcyclohexyl)oxypiperidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7574082.png)

![2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol](/img/structure/B7574091.png)
![[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7574097.png)
![5,5-Diethyl-3-[2-oxo-2-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B7574116.png)